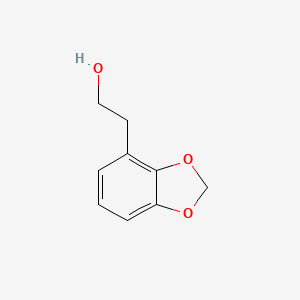
2-(1,3-Benzodioxol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-4-yl)ethanol is an organic compound that features a benzodioxole ring attached to an ethanol group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The benzodioxole ring is a common motif in many natural and synthetic compounds, often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Benzodioxol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (70-75°C) to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactions or the use of catalytic systems to enhance yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.
Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but with the ethanol group attached at a different position on the benzodioxole ring.
1,3-Benzodioxole-5-ethanol: Another positional isomer with different chemical properties.
3,4-Methylenedioxyphenethylamine: A compound with a similar benzodioxole ring but different functional groups.
Uniqueness
2-(1,3-Benzodioxol-4-yl)ethanol is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
CAS No. |
214217-67-1 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2 |
InChI Key |
XIQOSLLVIUHHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















